Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate
Description
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate is a complex organosulfur compound featuring a sulphonio group (positively charged sulfur), sulphonatooxy group (sulfate ester), and hydroxyethyl substituents. This structure imparts unique amphiphilic properties, making it suitable for applications such as surfactants, detergents, or personal care formulations. Its zwitterionic nature—combining cationic (sulphonio) and anionic (sulfate) groups—enhances water solubility and stability in formulations compared to purely ionic surfactants .
Properties
CAS No. |
85909-59-7 |
|---|---|
Molecular Formula |
C6H13NaO9S3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
sodium;2-[2-hydroxyethyl(2-sulfonatooxyethyl)sulfonio]ethyl sulfate |
InChI |
InChI=1S/C6H14O9S3.Na/c7-1-4-16(5-2-14-17(8,9)10)6-3-15-18(11,12)13;/h7H,1-6H2,(H-,8,9,10,11,12,13);/q;+1/p-1 |
InChI Key |
DWCNDGVFMRPXJK-UHFFFAOYSA-M |
Canonical SMILES |
C(C[S+](CCOS(=O)(=O)[O-])CCOS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate typically involves the reaction of ethylene oxide with sodium bisulfite, followed by sulfonation. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process involves the use of catalysts to speed up the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acids.
Reduction: The compound can be reduced to form simpler sulfonium salts.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonium salts, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Surfactant Applications
1.1 Personal Care Products
Sodium isethionate is predominantly utilized in the formulation of mild surfactants for personal care products. Its properties make it suitable for:
- Baby Products : Due to its gentle nature, it is commonly found in baby soaps and shampoos.
- Skin Cleansers : It enhances skin compatibility, allowing for effective cleansing without irritation, making it ideal for sensitive skin formulations .
1.2 Industrial Cleaning Agents
The compound's surfactant properties extend to industrial cleaning applications where it aids in the formulation of cleaning agents that require low irritation potential while maintaining efficacy against dirt and grease.
Biochemical Research Applications
2.1 Biological Buffers
Sodium isethionate serves as a precursor for synthesizing biological buffers such as HEPES, MES, and PIPES. These buffers are crucial in maintaining pH stability in biochemical assays and cell culture applications, thereby facilitating a range of laboratory experiments .
2.2 Electroplating
In electroplating processes, sodium isethionate has been shown to improve current densities and enhance the appearance of plated surfaces compared to traditional methods using more expensive acids like methane sulfonic acid. This application highlights its economic advantages in industrial settings .
Therapeutic Applications
3.1 Sodium Reduction in Diets
Recent studies have explored the role of sodium compounds like sodium isethionate in dietary interventions aimed at reducing sodium intake among populations at risk for hypertension and cardiovascular diseases. Programs funded by health organizations have implemented sodium reduction strategies that include using sodium isethionate as a flavor enhancer or stabilizer in low-sodium food products .
Case Studies
Mechanism of Action
The mechanism of action of Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter permeability and enhance the delivery of other compounds.
Comparison with Similar Compounds
Key Observations:
Zwitterionic vs. Ionic Character : The target compound’s dual ionic groups enable enhanced emulsification compared to purely anionic surfactants like sodium 2-methylprop-2-ene-1-sulphonate. Its zwitterionic nature reduces skin irritation, making it preferable in personal care products over cationic surfactants .
Hydrolysis Sensitivity : The sulfate ester group in the target compound is prone to acid-catalyzed hydrolysis , unlike sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate), which are more stable. This limits its use in low-pH formulations .
Pharmaceutical vs. Industrial Use : Benzimidazole derivatives (e.g., ) prioritize hydrogen bonding and π-π interactions for biological activity, whereas the target compound’s ionic groups optimize micelle formation in detergents .
Environmental Impact: Fluorinated sulfonamides (e.g., ) exhibit environmental persistence due to C-F bonds, whereas the target compound’s non-fluorinated structure suggests higher biodegradability .
Research Findings on Physicochemical Properties
- Crystal Structure & Interactions : The benzimidazole derivative () forms O–H⋯N hydrogen bonds and π-π stacking (3.819 Å spacing), stabilizing its solid-state structure. By contrast, the target compound’s ionic groups likely promote stronger ionic interactions , increasing melting point and formulation stability .
- Thermal Stability: Phosphonothiolates () exhibit high thermal stability due to P–S bonds, whereas the target compound’s sulfate ester may decompose at elevated temperatures, limiting high-temperature applications .
- Redox Behavior : Sodium thiosulfate () acts as a reducing agent (e.g., in cyanide detoxification), whereas the target compound’s sulfate group is redox-inert, prioritizing surfactant functionality over reactivity .
Toxicity and Regulatory Considerations
- The target compound’s moderate toxicity profile contrasts with highly toxic phosphonothiolates (), which are regulated under chemical warfare conventions.
- Fluorinated sulfonamides () face restrictions due to bioaccumulation concerns, while the target compound’s lack of fluorine may align with green chemistry guidelines .
Biological Activity
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate, commonly referred to as sodium isethionate, is a surfactant with significant applications in personal care products and industrial processes. Its unique chemical structure provides it with various biological activities, making it a subject of interest for researchers and manufacturers alike. This article delves into the biological activity of sodium isethionate, examining its properties, applications, and relevant research findings.
Sodium isethionate has the following chemical characteristics:
- Molecular Formula : C6H15NaO10S3
- Molecular Weight : 292.37 g/mol
- CAS Number : 3020802
Structural Formula
The compound can be represented structurally as follows:
This structure incorporates sulfonate and hydroxyethyl groups, which contribute to its solubility and surfactant properties.
Surfactant Properties
Sodium isethionate functions primarily as a surfactant. Its amphiphilic nature allows it to reduce surface tension between liquids, facilitating the emulsification of oils and the solubilization of hydrophobic compounds. This property is particularly beneficial in formulations for skin cleansers and shampoos, where it enhances foaming and cleaning efficacy without causing irritation.
Skin Compatibility
Research indicates that sodium isethionate exhibits excellent skin compatibility. It is often used in formulations designed for sensitive skin, including baby shampoos and cleansers. Its mildness is attributed to its non-irritating properties, which have been confirmed through dermatological testing .
Biodegradability
Sodium isethionate is recognized for its biodegradability. Studies show that it can be broken down by microbial action in aquatic environments, reducing its ecological footprint compared to other synthetic surfactants . This characteristic makes it a preferred choice in eco-friendly formulations.
Case Study 1: Use in Personal Care Products
A study published in the International Journal of Cosmetic Science evaluated the effectiveness of sodium isethionate in various personal care products. The findings revealed that formulations containing sodium isethionate provided superior foaming properties while maintaining low irritation levels on human skin .
Case Study 2: Environmental Impact Assessment
An environmental study assessed the impact of sodium isethionate on aquatic life. The results indicated that while the compound poses some risks to aquatic organisms at high concentrations, its rapid biodegradation mitigates long-term environmental effects .
Efficacy Against Microorganisms
Recent research has explored the antimicrobial properties of sodium isethionate. In vitro studies demonstrated that it effectively inhibited the growth of various bacteria and fungi, suggesting potential applications as a preservative in cosmetic formulations .
Toxicological Profile
The toxicological assessment of sodium isethionate indicates that it can cause mild skin irritation and serious eye damage upon direct contact. However, when used appropriately within recommended concentrations in formulations, these risks are significantly minimized .
| Endpoint | Hazard Level |
|---|---|
| Skin Irritation | Mild |
| Eye Damage | Serious |
| Aquatic Toxicity | Harmful (with long-lasting effects) |
Q & A
Basic: What are the optimal synthetic routes for Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves quaternization of a tertiary sulfide precursor with a sulfonated alkylating agent (e.g., 2-(sulphonatooxy)ethyl tosylate). Key steps:
- Reaction Conditions: Perform in anhydrous polar solvents (e.g., DMF or acetonitrile) under nitrogen to prevent hydrolysis of the sulfonate ester .
- Purification: Use ion-exchange chromatography (e.g., Dowex resin) to isolate the zwitterionic intermediate, followed by recrystallization from ethanol/water mixtures to remove unreacted precursors .
- Characterization: Confirm purity via -NMR (e.g., disappearance of sulfide proton signals at δ 2.5–3.0 ppm) and elemental analysis (C, H, S, Na content within ±0.3% theoretical values) .
Basic: How can researchers structurally characterize this compound, given its zwitterionic and sulfonium nature?
Methodological Answer:
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for refinement, focusing on resolving the sulfonium center’s geometry (bond angles ~90–100°) and verifying sulfonate ester connectivity .
- NMR Spectroscopy: Use -DEPT to distinguish quaternary carbons adjacent to the sulfonium group. -NMR coupling patterns (e.g., ethylenic protons near δ 4.0–4.5 ppm) confirm hydroxyethyl and sulphonatooxyethyl substituents .
- Mass Spectrometry: Apply ESI-MS in negative ion mode to detect the sulfonate anion ([M–Na]), ensuring a molecular ion peak matching the theoretical mass (±1 ppm) .
Advanced: How can contradictory data on the compound’s hydrolytic stability be resolved?
Methodological Answer:
Discrepancies in stability studies (e.g., pH-dependent hydrolysis rates) may arise from impurities or varying experimental setups. To address this:
- Controlled Hydrolysis Studies: Conduct kinetic experiments at fixed pH (e.g., 4–10) using buffered solutions. Monitor degradation via HPLC-UV (λ = 210 nm for sulfonate) and compare half-lives .
- Isolation of Degradants: Identify hydrolysis products (e.g., 2-hydroxyethyl sulfide) via LC-MS/MS and -NMR to confirm cleavage pathways .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to simulate transition states for sulfonate ester hydrolysis, correlating activation energies with experimental rates .
Advanced: What advanced applications exist for this compound in catalysis or supramolecular chemistry?
Methodological Answer:
- Catalysis: As a phase-transfer catalyst, evaluate its efficacy in nucleophilic substitutions (e.g., alkylation of potassium phenoxide). Measure reaction yields under biphasic conditions (toluene/water) and compare turnover frequencies with traditional catalysts like tetrabutylammonium bromide .
- Supramolecular Assembly: Study its self-assembly into micelles via dynamic light scattering (DLS) and TEM. Determine critical micelle concentration (CMC) using surface tension measurements (e.g., pendant drop method) .
Advanced: How can mechanistic studies elucidate its reactivity in alkylation reactions?
Methodological Answer:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., -exchanged hydroxyethyl groups) to track proton transfer steps during alkylation. Analyze -NMR spectra for kinetic isotope effects .
- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to monitor real-time reaction kinetics with nucleophiles (e.g., thiophenolate). Fit data to a second-order rate law to derive activation parameters (ΔH‡, ΔS‡) .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage: Keep under inert atmosphere (argon) at −20°C in amber vials to avoid photolysis. Use desiccants (e.g., molecular sieves) to minimize hygroscopicity .
- Stability Monitoring: Perform periodic -NMR checks (e.g., every 3 months) to detect hydrolysis signals (e.g., new peaks at δ 1.2–1.5 ppm for ethanol byproducts) .
Advanced: How can computational methods predict its interactions with biomolecules?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to lipid bilayers (e.g., DPPC membranes) using GROMACS. Analyze radial distribution functions to quantify sulfonate-headgroup interactions .
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., sulfotransferases). Validate predictions with SPR binding assays (KD measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
